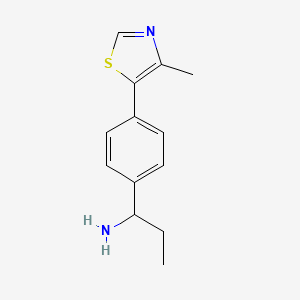
1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine is a chemical compound with the molecular formula C13H16N2S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine typically involves the reaction of 4-methylthiazole with a suitable phenyl derivative. One common method includes the use of a Grignard reagent, where 4-methylthiazole is reacted with phenylmagnesium bromide, followed by the addition of propan-1-amine under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various industrial compounds
Mecanismo De Acción
The mechanism of action of 1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine involves its interaction with specific molecular targets. The thiazole ring is known to participate in π-π stacking interactions with aromatic residues in proteins, which can modulate the activity of enzymes or receptors. Additionally, the amine group can form hydrogen bonds with biological molecules, influencing their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylthiazole: A simpler thiazole derivative with similar chemical properties.
Phenylpropanolamine: Shares the phenyl and amine groups but lacks the thiazole ring.
Thiamine (Vitamin B1): Contains a thiazole ring and is involved in various biological processes.
Uniqueness
1-(4-(4-Methylthiazol-5-yl)phenyl)propan-1-amine is unique due to the combination of the thiazole ring and the phenylpropanamine structure. This unique combination imparts specific chemical and biological properties that are not observed in simpler analogs .
Propiedades
Fórmula molecular |
C13H16N2S |
|---|---|
Peso molecular |
232.35 g/mol |
Nombre IUPAC |
1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propan-1-amine |
InChI |
InChI=1S/C13H16N2S/c1-3-12(14)10-4-6-11(7-5-10)13-9(2)15-8-16-13/h4-8,12H,3,14H2,1-2H3 |
Clave InChI |
RFAFHXNWDWXGND-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)C2=C(N=CS2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















